molecular formula C16H24FN3O3S B2945052 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897613-31-9

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Numéro de catalogue: B2945052
Numéro CAS: 897613-31-9
Poids moléculaire: 357.44
Clé InChI: INEBMHZJXWPSDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” consists of a piperazine ring attached to a fluorophenyl group and a sulfonyl group . The compound has a molecular weight of 433.54.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 433.54. Other physical and chemical properties are not specified in the retrieved data.

Applications De Recherche Scientifique

Analytical Derivatization in Liquid Chromatography

A study by Wu et al. (1997) discusses a new sulfonate reagent synthesized for analytical derivatization in liquid chromatography, with properties relevant to the compound . This research highlights its application in sensitive detection after tagging to an analyte and removal after derivatization by acid treatment (Wu et al., 1997).

Synthesis and Characterization for Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and characterized a similar compound, focusing on its structure and potential biological activities. This research provides insights into the synthesis process and potential applications in the biological field (Sanjeevarayappa et al., 2015).

Application in High-Performance Liquid Chromatography

Kline et al. (1999) describe a method involving the determination of a non-peptide oxytocin receptor antagonist in human plasma using high-performance liquid chromatography with fluorescence detection. This method is relevant to understanding the compound's role in analytical chemistry (Kline et al., 1999).

Rapid Synthesis for Positron Emission Tomography Studies

Collins et al. (1992) developed a method for rapid synthesis of piperazine formation, which is applied in the preparation of a new precursor in [18F]-labelling for positron emission tomography studies. This research is significant for understanding the compound's potential in medical imaging (Collins et al., 1992).

Development of Adenosine Receptor Antagonists

A study by Borrmann et al. (2009) discusses the design and synthesis of a series of compounds including piperazine for use as adenosine receptor antagonists. This has implications for the development of new pharmacological tools (Borrmann et al., 2009).

Synthesis and Antimycobacterial Activity

Goněc et al. (2017) designed and synthesized novel N-Arylpiperazines as part of ongoing research focused on finding new antimycobacterials. This demonstrates the compound's potential in antimicrobial applications (Goněc et al., 2017).

Antibacterial Agent Research

A paper by Goueffon et al. (1981) discusses the antibacterial properties of a related compound, indicating its potential use in systemic infections (Goueffon et al., 1981).

Safety and Hazards

The safety and hazards associated with “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” are not specified in the retrieved data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Orientations Futures

The future directions for research on “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” could involve further structure-activity relationship studies to understand its properties and potential applications . It could also involve the development of novel analogues and testing their biological activity .

Propriétés

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-2-5-16(21)18-8-13-24(22,23)20-11-9-19(10-12-20)15-7-4-3-6-14(15)17/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEBMHZJXWPSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.